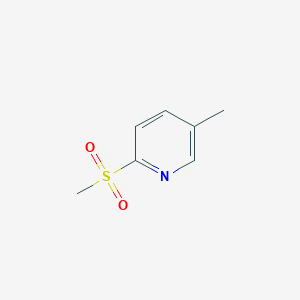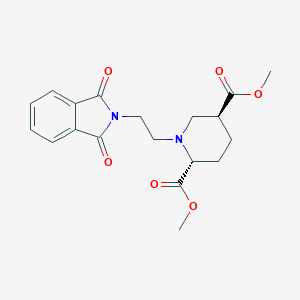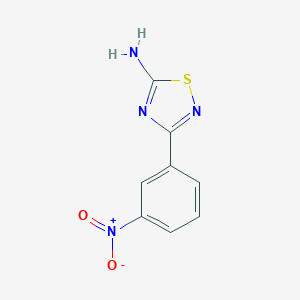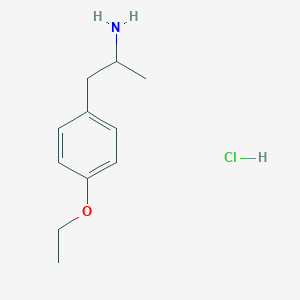
4-乙氧基苯丙胺盐酸盐
描述
4-Ethoxyamphetamine hydrochloride, also known as para-ethoxyamphetamine, is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It is closely related to para-methoxyamphetamine, a well-known designer drug.
科学研究应用
Chemistry: It serves as a model compound for studying the reactivity of substituted amphetamines.
Biology: The compound is used to investigate the effects of amphetamines on neurotransmitter release and uptake.
Medicine: Research explores its potential therapeutic effects and toxicity.
作用机制
Target of Action
4-Ethoxyamphetamine hydrochloride, also known as 1-(4-ethoxyphenyl)propan-2-amine hydrochloride(1:1), primarily targets the Sodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Synaptic vesicular amine transporter , Alpha-1A adrenergic receptor , and Alpha-2A adrenergic receptor . These targets play crucial roles in the regulation of neurotransmitters, particularly dopamine and serotonin, which are essential for mood regulation and other neurological functions .
Mode of Action
The compound acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . It inhibits the uptake and stimulates the spontaneous release of serotonin more potently than dopamine . This interaction with its targets leads to changes in the concentration of these neurotransmitters in the synaptic cleft, influencing neuronal signaling .
Biochemical Pathways
By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, thereby enhancing their signaling .
Pharmacokinetics
Similar compounds in the amphetamine class are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 4-Ethoxyamphetamine hydrochloride’s action primarily involve changes in neurotransmitter dynamics. The compound’s inhibition of neurotransmitter reuptake and stimulation of their release lead to increased concentrations of these neurotransmitters in the synaptic cleft . This can result in enhanced neuronal signaling and changes in mood and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Ethoxyamphetamine hydrochloride. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, the presence of other substances, such as other drugs or environmental chemicals, could potentially interact with the compound, affecting its metabolism and overall effect .
生化分析
Biochemical Properties
4-Ethoxyamphetamine hydrochloride interacts with various enzymes and proteins. It has been found to have more potent effects on inhibition of uptake and stimulation of spontaneous release of 5-hydroxytryptamine (serotonin) than of dopamine . This suggests that 4-Ethoxyamphetamine hydrochloride may interact with serotonin transporters and dopamine transporters in the brain .
Cellular Effects
The effects of 4-Ethoxyamphetamine hydrochloride on cells are complex and multifaceted. It has been found to increase the frequency thresholds in an intracranial self-stimulation (ICSS) procedure using medial forebrain bundle electrodes . This suggests that 4-Ethoxyamphetamine hydrochloride may influence cell function by modulating neural activity.
Molecular Mechanism
4-Ethoxyamphetamine hydrochloride exerts its effects at the molecular level through several mechanisms. It acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This suggests that 4-Ethoxyamphetamine hydrochloride may exert its effects by binding to and modulating the activity of these receptors.
Temporal Effects in Laboratory Settings
The effects of 4-Ethoxyamphetamine hydrochloride change over time in laboratory settings. For example, it has been found to have more potent effects on inhibition of uptake and stimulation of spontaneous release of serotonin than of dopamine . This suggests that the effects of 4-Ethoxyamphetamine hydrochloride may vary over time, possibly due to changes in its stability, degradation, or long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 4-Ethoxyamphetamine hydrochloride vary with different dosages in animal models. For example, it has been found to increase the frequency thresholds in an ICSS procedure using medial forebrain bundle electrodes . This suggests that the effects of 4-Ethoxyamphetamine hydrochloride may be dose-dependent.
Metabolic Pathways
It is known that it acts as a potent and selective serotonin releasing agent , suggesting that it may be involved in the metabolism of serotonin.
Transport and Distribution
It is known that it acts as a potent and selective serotonin releasing agent , suggesting that it may be transported and distributed via mechanisms related to serotonin transport.
Subcellular Localization
Given its known interactions with serotonin and dopamine transporters , it is likely that it is localized to areas of the cell where these transporters are present.
准备方法
The synthesis of 4-ethoxyamphetamine hydrochloride typically involves the ethylation of 4-hydroxyamphetamine. The reaction conditions often include the use of ethyl iodide and a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces the hydroxy group on the aromatic ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-Ethoxyamphetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.
相似化合物的比较
4-Ethoxyamphetamine hydrochloride is similar to other substituted amphetamines, such as:
Para-Methoxyamphetamine (PMA): Known for its serotonergic effects but with higher toxicity.
2,5-Dimethoxy-4-ethoxyamphetamine (MEM): Exhibits psychedelic properties.
2,5-Dimethoxy-4-propoxyamphetamine (MPM): Similar in structure but with different pharmacological effects. Compared to these compounds, 4-ethoxyamphetamine hydrochloride has slightly weaker stimulant effects but retains significant monoamine oxidase inhibitory activity, making it unique in its profile
属性
IUPAC Name |
1-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQKWWONNAYURL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928860 | |
| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135014-87-8 | |
| Record name | Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


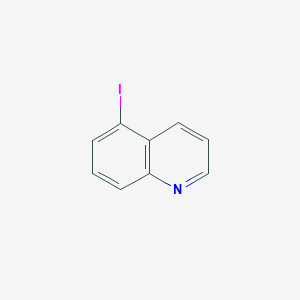
![2-(2,4-Difluorophenoxy)-5-(2-methoxy-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl)-6H-pyrido[1,2-b]pyridazin-6-one](/img/structure/B175263.png)
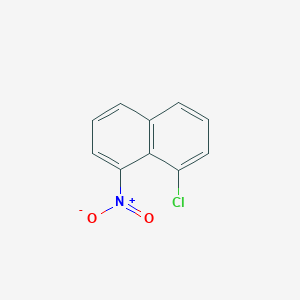
![tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B175271.png)
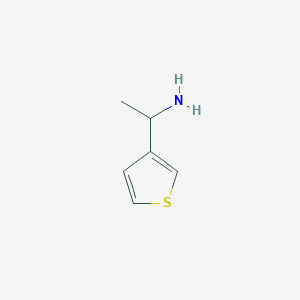
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B175278.png)
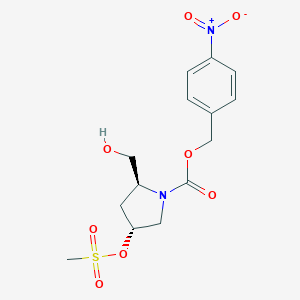
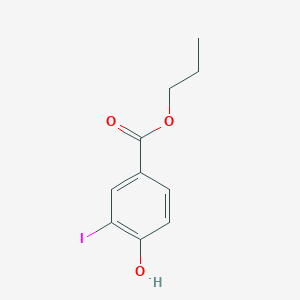
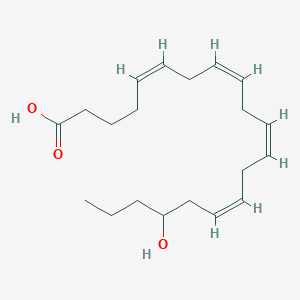
![2-Oxa-7-azaspiro[4.4]nonane](/img/structure/B175289.png)
